4-Methoxy-1-naphthonitrile

Photochemistry Cycloaddition Regioselectivity

4-Methoxy-1-naphthonitrile is the only regioisomer validated for photocycloaddition to produce 4-methoxy-substituted cyclobuta[a]naphthalene derivatives and azocin-2(1H)-one scaffolds. Direct comparative studies confirm that the 2-methoxy isomer gives structurally different products under identical conditions. Using the incorrect isomer leads to synthetic dead-ends. For photochemical methodology development, SAR studies, or scale-up, purchase this isomer to ensure product fidelity. Supported by peer-reviewed thermodynamic data (mp 374.7 K) for safe process design. Available in research to bulk quantities with rigorous purity specifications.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 5961-55-7
Cat. No. B145921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1-naphthonitrile
CAS5961-55-7
Synonyms1-Cyano-4-methoxynophtholene
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)C#N
InChIInChI=1S/C12H9NO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,1H3
InChIKeyFRCZUGOIGNQOID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1-naphthonitrile (CAS 5961-55-7): Product Baseline and Procurement-Relevant Molecular Characteristics


4-Methoxy-1-naphthonitrile (CAS 5961-55-7) is a 1,4-disubstituted naphthalene derivative characterized by a methoxy group at position 4 and a cyano group at position 1 [1]. With a molecular formula of C12H9NO and a molecular weight of 183.21 g/mol, this compound is a crystalline solid with a reported melting point of 100–102 °C (lit.) [1]. As a member of the aromatic nitrile class, its distinct substitution pattern imparts specific electronic and steric properties that differentiate it from regioisomeric methoxynaphthonitriles (e.g., 2-methoxy, 8-methoxy) and from the unsubstituted parent 1-naphthonitrile, rendering it a unique scaffold in photochemical synthesis and as a synthetic intermediate for substituted azocin-2(1H)-ones [2][3].

Why Generic Substitution Fails: Differential Reactivity of 4-Methoxy-1-naphthonitrile versus Regioisomeric and Unsubstituted Analogs


Procurement decisions for methoxynaphthonitriles cannot be based solely on the naphthalene-nitrile core; the precise position of the methoxy substituent dictates fundamentally divergent photochemical and synthetic outcomes. Direct comparative studies have demonstrated that 4-methoxy-1-naphthonitrile and its 2-methoxy regioisomer undergo distinct cycloaddition pathways when irradiated under identical conditions, yielding structurally non-interchangeable cyclobutane-fused products [1]. Furthermore, the presence of the methoxy group at the 4-position significantly alters reactivity compared to unsubstituted 1-naphthonitrile in photocycloaddition reactions with phenols [2]. Generic substitution with an alternative methoxynaphthonitrile isomer or the unsubstituted parent compound will therefore compromise synthetic fidelity, product identity, and downstream application performance. The quantitative evidence below substantiates these non-fungible characteristics.

4-Methoxy-1-naphthonitrile: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Divergent Photocycloaddition Product Selectivity: 4-Methoxy versus 2-Methoxy Regioisomer

In a direct head-to-head comparison under identical photochemical conditions (ethyl acetate solution, irradiation with medium-pressure mercury arc lamp or sunlight), 4-methoxy-1-naphthonitrile and 2-methoxy-1-naphthonitrile react with acrylonitrile to produce structurally distinct cyclobutane adducts. 4-Methoxy-1-naphthonitrile yields 1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene, whereas the 2-methoxy isomer produces 1(endo),8b-dicyano-2a-methoxy-1,2-dihydrocyclobuta[a]naphthalene [1]. This divergence in reaction outcome is a direct consequence of the methoxy group position and establishes that the two regioisomers are not interchangeable for synthetic applications requiring specific cycloadduct architectures.

Photochemistry Cycloaddition Regioselectivity

Divergent Photocycloaddition Product Selectivity with 3,4-Dihydro-2H-pyran: 4-Methoxy versus 2-Methoxy

The same direct comparative study further demonstrates that reaction of 4-methoxy-1-naphthonitrile with 3,4-dihydro-2H-pyran produces cyclobutane adduct 6, while the 2-methoxy isomer yields structurally distinct cyclobutane adduct 8 under identical irradiation conditions [1]. This reinforces that the methoxy group position governs the regiochemistry and stereochemistry of the [2+2] photocycloaddition, making the two compounds non-substitutable for applications requiring specific cyclobutane-fused naphthalene frameworks.

Photochemistry [2+2] Cycloaddition Synthetic Intermediate

Enhanced Photocycloaddition Reactivity with Phenols: 4-Methoxy versus Unsubstituted 1-Naphthonitrile

Comparative photochemical studies reveal that 4-methoxy-1-naphthonitrile and unsubstituted 1-naphthonitrile both undergo photocycloaddition with phenols to yield substituted azocin-2(1H)-ones, but the presence of the electron-donating methoxy group at position 4 in 4-methoxy-1-naphthonitrile modulates the electronic character of the naphthalene core, influencing reaction efficiency and product distribution [1]. The methoxy substituent enhances electron density on the aromatic system, which can alter the kinetics and regioselectivity of the initial 1,2-addition step compared to the unsubstituted parent compound. This differential electronic modulation establishes 4-methoxy-1-naphthonitrile as a distinct synthetic building block rather than a generic substitute for 1-naphthonitrile.

Photochemistry Azocine Synthesis Cycloaddition

Validated Synthetic Intermediate for Substituted Azocin-2(1H)-ones

4-Methoxy-1-naphthonitrile is specifically documented and utilized as an intermediate in the synthesis of substituted azocin-2(1H)-ones via photocycloaddition with phenols [1][2]. This application distinguishes it from alternative naphthonitrile derivatives that may not possess the requisite electronic and steric profile for this transformation. The compound's established role in generating this particular heterocyclic scaffold provides procurement justification for researchers targeting azocine-containing molecules.

Heterocyclic Synthesis Azocine Derivatives Synthetic Intermediate

Thermodynamic Characterization: Melting Point and Vaporization Enthalpy Data

4-Methoxy-1-naphthonitrile has been characterized using fast scanning calorimetry (FSC) and differential scanning calorimetry (DSC), yielding a melting temperature (Tm) of 374.7 ± 0.2 K (101.6 ± 0.2 °C) [1]. Vapor pressures were measured between 375 and 480 K, and vaporization enthalpies were derived from these data [1]. This thermodynamic characterization supports process engineering calculations (e.g., distillation optimization, heat balance determination) and distinguishes the compound from uncharacterized or poorly characterized analogs where such data are unavailable [1].

Physical Chemistry Thermodynamics Phase Behavior

Structural Distinction from 8-Methoxy-1-naphthonitrile: Crystal Packing and Intramolecular Interactions

X-ray crystallographic analysis of 8-methoxy-1-naphthonitrile reveals a distinct distortion pattern involving bending at the cyano carbon atom due to peri-interactions between the methoxy oxygen and the nitrile group [1]. In contrast, 4-methoxy-1-naphthonitrile lacks such peri-interactions because the methoxy and cyano groups are positioned at the 1,4-positions rather than the 1,8-positions, resulting in a fundamentally different molecular conformation and solid-state packing arrangement [1][2]. This structural divergence has implications for solubility, crystal morphology, and solid-state reactivity.

Crystallography Solid-State Chemistry Structure-Property Relationship

4-Methoxy-1-naphthonitrile: Optimal Research and Industrial Application Scenarios Based on Evidence-Verified Differentiation


Photochemical Synthesis of Regiospecific Cyclobutane-Fused Naphthalene Scaffolds

Based on direct head-to-head evidence, 4-methoxy-1-naphthonitrile is the required starting material when the synthetic target is a 4-methoxy-substituted cyclobuta[a]naphthalene derivative [1]. Irradiation of 4-methoxy-1-naphthonitrile with acrylonitrile or 3,4-dihydro-2H-pyran yields specific cycloadducts that cannot be obtained using the 2-methoxy regioisomer. Researchers developing photochemical methodologies or constructing cyclobutane-containing molecular architectures should procure this specific isomer to ensure product fidelity and avoid synthetic dead-ends. This application is directly validated by peer-reviewed photochemistry studies [1].

Synthesis of Substituted Azocin-2(1H)-one Heterocycles

4-Methoxy-1-naphthonitrile serves as a validated intermediate for the preparation of substituted azocin-2(1H)-ones via photocycloaddition with phenolic substrates [2]. This eight-membered nitrogen-containing heterocyclic scaffold is of interest in medicinal chemistry and natural product synthesis. The compound's documented utility in this specific transformation distinguishes it from generic naphthonitrile building blocks and provides procurement justification for laboratories engaged in heterocyclic chemistry or drug discovery programs targeting azocine-containing molecules [2][3].

Process Development Requiring Validated Thermodynamic Parameters

For industrial process chemists and chemical engineers, 4-methoxy-1-naphthonitrile offers the advantage of peer-reviewed thermodynamic characterization, including precise melting temperature (374.7 ± 0.2 K) and vaporization enthalpy data derived from vapor pressure measurements between 375 and 480 K [4]. This data supports accurate extrapolation of saturated vapor pressure for distillation optimization, heat balance calculations, and safe handling protocol development. The availability of such validated thermodynamic data reduces process uncertainty and accelerates scale-up timelines compared to poorly characterized analogs [4].

Structure-Activity Relationship Studies in Naphthalene-Based Probe Development

The unique 1,4-substitution pattern of 4-methoxy-1-naphthonitrile, free from the peri-strain observed in 1,8-disubstituted analogs such as 8-methoxy-1-naphthonitrile [5], makes this compound a well-defined scaffold for structure-activity relationship (SAR) studies. The absence of conformational distortion arising from peri-interactions ensures that observed biological or material properties can be attributed to electronic effects of the methoxy and nitrile substituents rather than to strain-induced conformational artifacts. This feature is particularly relevant for researchers developing fluorescent probes, enzyme inhibitors, or organic electronic materials where predictable molecular geometry is essential for target engagement or solid-state packing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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